Cas no 83968-02-9 (1,3-Dioxolane,4-ethenyl-2,2-dimethyl-)

1,3-Dioxolane,4-ethenyl-2,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dioxolane,4-ethenyl-2,2-dimethyl-
- 4-ethenyl-2,2-dimethyl-1,3-dioxolane
- 1,3-Dioxolane,2,2-dimethyl-4-vinyl-(6CI)
- 1,3-Dioxolane,4-ethenyl-2,2-dimethyl
- 2,2-DIMETHYL-4-ETHENYL-1,3-DIOXOLANE
- 2,2-Dimethyl-4-vinyl-[1,3]dioxolan
- 2,2-dimethyl-4-vinyl-[1,3]dioxolane
- 3,4-O,O-i-propylidenebut-1-en-3,4-diol
- 3-butene-1,2-diol acetonide
- 4-vinyl-2,2-dimethyl-1,3-dioxolane
- 83968-02-9
- SCHEMBL93576
- DTXSID40370597
- AKOS006228658
- FT-0726442
- SQXNZBLNWGWIHZ-UHFFFAOYSA-N
- 2,2-dimethyl-4-vinyl-1,3-dioxolane
-
- Inchi: InChI=1S/C7H12O2/c1-4-6-5-8-7(2,3)9-6/h4,6H,1,5H2,2-3H3
- InChI Key: SQXNZBLNWGWIHZ-UHFFFAOYSA-N
- SMILES: CC1(OCC(O1)C=C)C
Computed Properties
- Exact Mass: 128.08400
- Monoisotopic Mass: 128.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 1.1
Experimental Properties
- PSA: 18.46000
- LogP: 1.32390
1,3-Dioxolane,4-ethenyl-2,2-dimethyl- Security Information
1,3-Dioxolane,4-ethenyl-2,2-dimethyl- Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Dioxolane,4-ethenyl-2,2-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM301522-1g |
2,2-dimethyl-4-vinyl-1,3-dioxolane |
83968-02-9 | 95% | 1g |
$668 | 2021-06-09 | |
Chemenu | CM301522-1g |
2,2-dimethyl-4-vinyl-1,3-dioxolane |
83968-02-9 | 95% | 1g |
$668 | 2023-02-16 |
1,3-Dioxolane,4-ethenyl-2,2-dimethyl- Related Literature
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Jai Jun Kim,Howard Alper Chem. Commun. 2005 3059
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2. Stereoselectivity of intramolecular cyclisations of nitrones derived from 3-oxahept-6-enalsMichael B. Gravestock,David W. Knight,Jennifer S. Lovell,Steven R. Thornton J. Chem. Soc. Perkin Trans. 1 1999 3143
Additional information on 1,3-Dioxolane,4-ethenyl-2,2-dimethyl-
Introduction to 1,3-Dioxolane,4-ethenyl-2,2-dimethyl (CAS No. 83968-02-9) and Its Emerging Applications in Chemical Biology
1,3-Dioxolane,4-ethenyl-2,2-dimethyl, identified by the Chemical Abstracts Service Number (CAS No.) 83968-02-9, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile reactivity and potential applications in drug discovery and material science. This compound belongs to the dioxolane family, which is characterized by a five-membered oxygen-containing ring system. The presence of an ethenyl group at the 4-position and two methyl groups at the 2-position introduces distinct electronic and steric properties, making it a valuable scaffold for synthetic chemistry and molecular design.
The chemical structure of 1,3-dioxolane,4-ethenyl-2,2-dimethyl (CAS No. 83968-02-9) features a highly functionalizable framework that can undergo various transformations, including nucleophilic addition, ring-opening reactions, and polymerization processes. These chemical properties have enabled its use in the development of novel synthetic methodologies and as a precursor for biologically active molecules. In recent years, researchers have explored its potential in medicinal chemistry, particularly in the synthesis of heterocyclic derivatives that exhibit pharmacological activity.
One of the most compelling aspects of 1,3-dioxolane,4-ethenyl-2,2-dimethyl (CAS No. 83968-02-9) is its role as a building block in the construction of complex organic molecules. The dioxolane ring can be easily modified through functional group interconversions, allowing chemists to tailor its properties for specific applications. For instance, recent studies have demonstrated its utility in the synthesis of macrocyclic compounds that mimic natural products with therapeutic potential. These findings highlight the compound's significance as a tool in synthetic organic chemistry and drug development.
In the realm of chemical biology, 1,3-dioxolane,4-ethenyl-2,2-dimethyl (CAS No. 83968-02-9) has been investigated for its ability to interact with biological targets such as enzymes and receptors. The ethenyl substituent at the 4-position provides a site for selective functionalization, enabling the creation of probes that can modulate biological pathways. Preliminary studies have shown promising results in using this compound to develop inhibitors or activators for target proteins involved in diseases such as cancer and inflammation. These discoveries underscore the compound's potential as a lead compound or intermediate in pharmaceutical research.
The synthetic utility of 1,3-dioxolane,4-ethenyl-2,2-dimethyl (CAS No. 83968-02-9) extends beyond medicinal chemistry into materials science. Researchers have leveraged its reactivity to create novel polymers and coatings with enhanced mechanical or thermal properties. The dioxolane ring's stability under various conditions makes it an attractive candidate for industrial applications where durability is paramount. Additionally, its ability to undergo controlled polymerization has been exploited to develop biodegradable materials suitable for environmental applications.
Recent advancements in computational chemistry have further illuminated the potential of 1,3-dioxolane,4-ethenyl-2,2-dimethyl (CAS No. 83968-02-9) by enabling precise modeling of its interactions with biological systems. These simulations have provided insights into how structural modifications can enhance binding affinity and selectivity for therapeutic targets. Such computational approaches are increasingly integral to modern drug discovery pipelines, where virtual screening and molecular dynamics simulations accelerate the identification of promising candidates.
The pharmacological profile of derivatives derived from 1,3-dioxolane,4-ethenyl-2,2-dimethyl (CAS No. 83968-02-9) continues to be an area of active investigation. Researchers are exploring its efficacy as a scaffold for developing small-molecule drugs that can modulate neurological disorders or metabolic diseases. The compound's unique structural features allow for fine-tuning of physicochemical properties such as solubility and bioavailability—crucial factors in drug formulation and delivery.
In conclusion,1,3-Dioxolane,4-Ethenyl, 2, 2-Dimethyl (CAS No.) 83968–02–9) represents a multifaceted compound with broad applicability across chemical biology pharmaceuticals material science fields Its structural versatility reactivity make it indispensable tool synthetic chemist researcher exploring novel therapeutic strategies advancements computational techniques experimental methodologies continue unlock new possibilities this fascinating molecule future holds exciting prospects
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